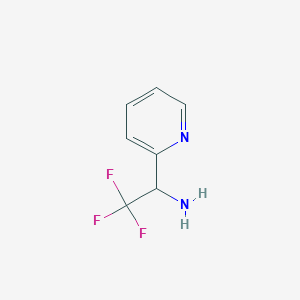

![molecular formula C21H24N4O6 B1326868 ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-55-7](/img/structure/B1326868.png)

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to the one has been explored in the literature. Specifically, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been reported. These compounds are synthesized from L- or D-serine and dimethyl-D-malate. The process involves acylation with 3-methoxyphenylacetyl chloride, followed by hydrogenolysis of the benzyl ester. Subsequent treatment with oxalyl chloride and aluminum chloride led to an unexpected tricyclic product, indicating a complex reaction pathway that could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been studied using single crystal X-ray diffraction. These studies have confirmed the structures of novel piperazine derivatives with a 4-methoxyphenyl group as part of the molecule. The piperazine ring in these structures adopts a chair conformation, which is a common and stable conformation for such rings. This information is crucial for understanding the three-dimensional arrangement of atoms in similar compounds and can provide insights into the molecular structure of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the literature does provide insights into the reactivity of similar molecules. The computational density functional theory (DFT) calculations carried out on related compounds have shed light on reactive sites for electrophilic and nucleophilic attacks. This information is valuable for predicting the chemical behavior of the compound and understanding its potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been partially characterized through crystallography and computational studies. The intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing of these compounds, which could be indicative of the solubility and stability properties of similar compounds. The Hirshfeld surface analysis reveals the nature of intermolecular contacts, and the fingerprint plot provides information about the percentage contribution of different interactions, with H…H interactions having a major contribution. These findings are important for understanding the physical properties such as melting point, solubility, and crystal habit, which could be extrapolated to the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity : The synthesis of novel derivatives, including those with structural similarities to the specified compound, has been reported, with a focus on their potential antimicrobial activities. For instance, some studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy, highlighting the relevance of such compounds in addressing microbial resistance (Fandaklı et al., 2012; Menteşe et al., 2013).

Key Intermediate Synthesis for Posaconazole : The synthesis of key intermediates for antifungal agents like posaconazole has been explored, utilizing compounds with structural features similar to the specified compound. Such studies contribute to the development of efficient synthesis routes for medically important drugs (Wang Xu-heng, 2013).

Reaction Kinetics and Mechanisms : Research has also delved into the kinetics and mechanisms of reactions involving phenyl and nitrophenyl derivatives, contributing to a deeper understanding of their chemical behaviors and potential applications in synthetic chemistry (Castro et al., 2001).

In Vitro Biological Activities : Some studies have synthesized compounds with similar structural motifs to investigate their biological activities, including tocolytic (inhibition of uterine contractions) and antimicrobial effects. This research contributes to the discovery of new therapeutic agents (Lucky & Omonkhelin, 2009; Bektaş et al., 2007).

Receptor Binding Studies : The synthesis and evaluation of derivatives for binding to serotonin receptors have been performed, aiming to develop new ligands for neurological research and potential therapeutic applications (Salerno et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be the Alpha1-Adrenergic Receptors (α1-AR) and Acetylcholinesterase (AChE) . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels, which is important in the development of Alzheimer’s disease symptoms .

Mode of Action

The compound interacts with its targets by binding to them. In the case of α1-ARs, the compound acts as an antagonist, blocking the receptors . For AChE, the compound acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing acetylcholine levels .

Biochemical Pathways

The compound affects the adrenergic and cholinergic pathways. By blocking α1-ARs, it impacts the adrenergic pathway, which controls various physiological processes such as cardiac function and smooth muscle contraction . By inhibiting AChE, it affects the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .

Result of Action

The result of the compound’s action is the modulation of physiological processes controlled by α1-ARs and AChE. By blocking α1-ARs, it can potentially alleviate symptoms of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and others . By inhibiting AChE, it can potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels .

Biochemische Analyse

Biochemical Properties

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . Additionally, it may act as a nonselective serotonin receptor agonist . These interactions suggest that this compound could influence neurotransmitter levels and receptor activity in the brain.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit endothelial cell proliferation, which could have implications for its use in treating certain diseases . Furthermore, it may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes . These effects highlight the potential therapeutic applications of this compound in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, which are involved in various physiological processes . This binding can lead to the modulation of receptor activity and downstream signaling pathways. Additionally, the compound may inhibit certain enzymes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For example, the compound’s ability to inhibit endothelial cell proliferation may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmitter levels and receptor activity . At higher doses, it could cause toxic or adverse effects, including potential damage to specific tissues or organs . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially impacting the compound’s efficacy and safety. Understanding these metabolic pathways is essential for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, its ability to inhibit endothelial cell proliferation may depend on its distribution within the vascular system . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding its subcellular localization is essential for optimizing its use in research and therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-methoxy-N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6/c1-31-19-8-6-17(7-9-19)24(15-21(27)28)14-20(26)23-12-10-22(11-13-23)16-2-4-18(5-3-16)25(29)30/h2-9H,10-15H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPADTZCKBMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

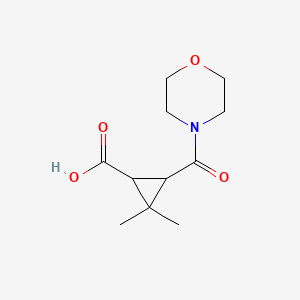

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)

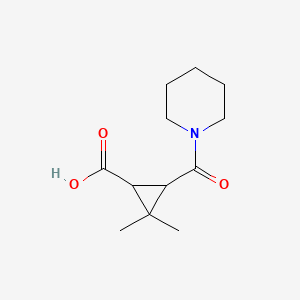

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)

![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)

![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)

![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)

![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326828.png)

![{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid](/img/structure/B1326829.png)

![{(4-Methoxyphenyl)[2-oxo-2-(piperidin-1-ylamino)-ethyl]amino}acetic acid](/img/structure/B1326831.png)